1-Oxo-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
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Overview
Description
This compound is a derivative of tetrahydroquinoline . It has a molecular formula of C18H18ClN3O3S and a molecular weight of 391.87. Tetrahydroquinoline derivatives are common in medicinal chemistry .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . The synthesis of similar compounds has been achieved through oxidative functionalization of methyl arenes/benzyl derivatives via in situ generated urea .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydroquinoline moiety, which is a prevalent N-heteroaromatic compound with two nitrogen atoms in its backbone .Properties
IUPAC Name |
[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl] 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-11(25-17(24)15-13(19)10-20-18(21-15)26-2)16(23)22-9-5-7-12-6-3-4-8-14(12)22/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKUQQRZFDVDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=CC=CC=C21)OC(=O)C3=NC(=NC=C3Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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